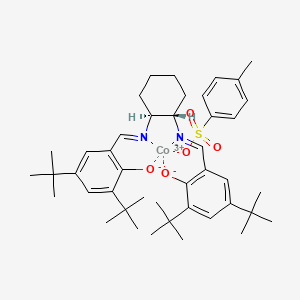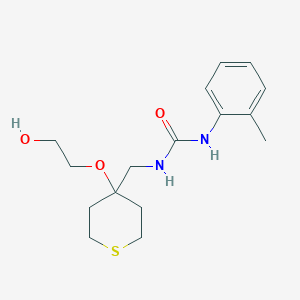![molecular formula C18H17ClN4O3 B2652723 3-butyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899947-90-1](/img/structure/B2652723.png)
3-butyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is widely used in scientific research to study the role of EGFR in various cellular processes and its potential as a therapeutic target in cancer.
Applications De Recherche Scientifique
1. Psychotropic Potential
One significant application of derivatives of purine-2,6-dione, a chemical class related to 3-butyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, lies in their potential psychotropic properties. Studies have shown that certain derivatives demonstrate affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, which are implicated in mood and anxiety disorders. These derivatives exhibited antidepressant and anxiolytic effects in animal models, suggesting a potential avenue for developing new psychotropic medications (Chłoń-Rzepa et al., 2013).
2. Antiviral Activity
Compounds structurally similar to 3-butyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione have shown promise in antiviral applications. Guanosine analogues with modifications in the thiazolo[4,5-d]pyrimidine ring system have been synthesized and tested against various viruses. These compounds demonstrated activity comparable to existing antiviral agents in certain cases, highlighting their potential in antiviral drug development (Kini et al., 1991).
3. Anticancer Properties
Another application is in the field of cancer research. Novel purine derivatives, including those structurally similar to 3-butyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, have been synthesized and evaluated for their anti-proliferative effects against various human cancer cell lines. Some of these compounds showed potent activity, comparable to standard chemotherapy drugs, indicating their potential as anticancer agents (Sucharitha et al., 2021).
Propriétés
IUPAC Name |
2-butyl-7-(4-chlorophenyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3/c1-3-4-9-22-16(24)14-15(21(2)18(22)25)20-17-23(14)10-13(26-17)11-5-7-12(19)8-6-11/h5-8,10H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFOKVBTBUQJQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=C(C=C4)Cl)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(2-chloropyridin-3-yl)urea](/img/structure/B2652641.png)
![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2652644.png)
![2-ethyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B2652645.png)
![(Z)-ethyl 2-((4-cyanobenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2652646.png)

![3,3-dimethyl-5-oxo-5-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)amino]pentanoic acid](/img/structure/B2652648.png)
![1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2652649.png)

![3-(4-hydroxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanohydrazide](/img/structure/B2652656.png)


![2-[2-(4-methoxyphenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2652660.png)

![5-Methyl-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2652663.png)